molecular formula C12H16Cl2N2 B7905392 N1-Cyclopropyl-N1-(3,4-dichlorobenzyl)ethane-1,2-diamine

N1-Cyclopropyl-N1-(3,4-dichlorobenzyl)ethane-1,2-diamine

Cat. No.: B7905392
M. Wt: 259.17 g/mol
InChI Key: OOAUDUJVHFLBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Cyclopropyl-N1-(3,4-dichlorobenzyl)ethane-1,2-diamine is a chemical compound with the molecular formula C12H16Cl2N2 and a molecular weight of 259.17 g/mol . This compound is characterized by the presence of a cyclopropyl group and a dichlorobenzyl group attached to an ethane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropyl-N1-(3,4-dichlorobenzyl)ethane-1,2-diamine typically involves the reaction of cyclopropylamine with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropyl-N1-(3,4-dichlorobenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-Cyclopropyl-N1-(3,4-dichlorobenzyl)ethane-1,2-diamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-Cyclopropyl-N1-(3,4-dichlorobenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved can include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

  • N1-Cyclopropyl-N1-(3,4-dichlorobenzyl)ethane-1,2-diamine can be compared with other compounds such as N1-Cyclopropyl-N1-(2,4-dichlorobenzyl)ethane-1,2-diamine and N1-Cyclopropyl-N1-(3,4-difluorobenzyl)ethane-1,2-diamine.

Uniqueness

Properties

IUPAC Name

N'-cyclopropyl-N'-[(3,4-dichlorophenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2/c13-11-4-1-9(7-12(11)14)8-16(6-5-15)10-2-3-10/h1,4,7,10H,2-3,5-6,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAUDUJVHFLBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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